N-tert-butyl-4-[(2-ethylbutanoyl)amino]benzamide
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Overview
Description
N-tert-butyl-4-[(2-ethylbutanoyl)amino]benzamide is an organic compound known for its applications in various fields, including organic synthesis and pharmaceuticals. This compound is characterized by its stability at room temperature and its solubility in organic solvents such as methanol, dichloromethane, and ether .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing N-tert-butyl-4-[(2-ethylbutanoyl)amino]benzamide involves the reaction of paranitrobenzoyl chloride with tert-butylamine, followed by catalytic hydrogenation to produce the desired compound . The condensation reaction is typically carried out in a mixed solvent of toluene and water, initially at low temperatures (5-10°C) and then at room temperature, followed by a reflux reaction .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of environmentally friendly solvents and catalysts is emphasized to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-[(2-ethylbutanoyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Catalytic hydrogenation is a common reduction reaction used in its synthesis.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophilic reagents like sodium hydroxide or potassium tert-butoxide are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction typically produces amines .
Scientific Research Applications
N-tert-butyl-4-[(2-ethylbutanoyl)amino]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the preparation of various pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-4-[(2-ethylbutanoyl)amino]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-(tert-butyl)benzamide: This compound shares a similar structure and is used in similar applications.
N-tert-butyl-4-methyl-benzamide: Another related compound with comparable properties and uses.
Uniqueness
N-tert-butyl-4-[(2-ethylbutanoyl)amino]benzamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its stability, solubility, and reactivity make it particularly valuable in various research and industrial applications .
Properties
Molecular Formula |
C17H26N2O2 |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
N-tert-butyl-4-(2-ethylbutanoylamino)benzamide |
InChI |
InChI=1S/C17H26N2O2/c1-6-12(7-2)15(20)18-14-10-8-13(9-11-14)16(21)19-17(3,4)5/h8-12H,6-7H2,1-5H3,(H,18,20)(H,19,21) |
InChI Key |
XQVYNKFECWWPEH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)NC(C)(C)C |
Origin of Product |
United States |
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